molecular formula C15H11Cl2NO3 B12486909 4,5-Dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid

4,5-Dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid

Cat. No.: B12486909
M. Wt: 324.2 g/mol
InChI Key: FVPBWFSOOKRDNO-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a carbamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid typically involves the reaction of 4,5-dichlorophthalic anhydride with 3-methylphenylamine. The reaction is carried out in glacial acetic acid under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, provided that appropriate reaction conditions and purification techniques are employed.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under appropriate conditions.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition and protein binding. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid is unique due to the specific arrangement of chlorine atoms and the carbamoyl group on the benzoic acid core. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

4,5-dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H11Cl2NO3/c1-8-3-2-4-9(5-8)18-14(19)10-6-12(16)13(17)7-11(10)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21)

InChI Key

FVPBWFSOOKRDNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl

Origin of Product

United States

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